4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
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Overview
Description
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine is a complex organic compound that belongs to the benzazepine class of chemicals This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a dihydrobenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a benzazepine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzazepine derivatives, while oxidation can produce benzazepine oxides.
Scientific Research Applications
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine include other benzazepine derivatives with different substituents, such as:
- 4,5-Dichloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
- 4,5-Dibromo-1-phenyl-4,5-dihydro-3H-2-benzazepine
- 8-Chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
81078-28-6 |
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Molecular Formula |
C16H12Br2ClN |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4,5-dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C16H12Br2ClN/c17-14-9-20-16(10-4-2-1-3-5-10)13-8-11(19)6-7-12(13)15(14)18/h1-8,14-15H,9H2 |
InChI Key |
BWULMTQSOPRCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
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